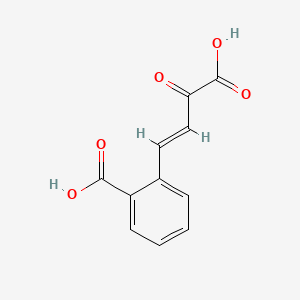
trans-2-Carboxybenzylidenepyruvic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-Carboxybenzylidenepyruvic acid is a 4-(2-carboxyphenyl)-2-oxobut-3-enoic acid where the C=C double bond has (E)-configuration . It is a molecular entity capable of donating a hydron to an acceptor .
Molecular Structure Analysis
The molecular formula of trans-2-Carboxybenzylidenepyruvic acid is C11H8O5 . It has a net charge of 0, an average mass of 220.17820, and a mono-isotopic mass of 220.03717 .Wissenschaftliche Forschungsanwendungen
Enzymatic Processes and Microbial Degradation
Enzyme Catalysis in Microbial Pathways : The enzyme 2-hydroxychromene-2-carboxylic acid (HCCA) isomerase, found in Pseudomonas putida, catalyzes the interconversion of HCCA and trans-o-hydroxybenzylidene pyruvic acid (tHBPA), playing a critical role in the naphthalene catabolic pathway. This enzyme showcases an interesting example of microbial enzymatic processes involving trans-2-carboxybenzylidenepyruvic acid-related compounds (Thompson et al., 2007).
Biodegradation of Pollutants : Sphingobacterium sp. strain RTSB, isolated from petroleum-contaminated soil, utilizes acenaphthene, transforming it through a novel pathway that involves trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite. This process signifies the role of such compounds in environmental bioremediation (Mallick, 2019).
Chemical Synthesis and Applications
Chemoenzymatic Synthesis : Trans-o-hydroxybenzylidene pyruvate aldolase-catalyzed reactions are used in synthesizing α-fluoro β-hydroxy carboxylic acids, highlighting the chemical utility of related compounds in synthesizing complex organic molecules (Howard et al., 2016).
Antioxidant Synthesis : The synthesis of polyhydroxylated trans-restricted 2-arylcinnamic acid analogues, involving trans-2-carboxybenzylidenepyruvic acid derivatives, demonstrates their potential in creating compounds with significant antioxidant activity (Miliovsky et al., 2015).
Eigenschaften
CAS-Nummer |
85896-59-9 |
|---|---|
Produktname |
trans-2-Carboxybenzylidenepyruvic acid |
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
InChI-Schlüssel |
APKXMKWCGDBYNV-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Synonyme |
2'-carboxybenzalpyruvate 2-CBAP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



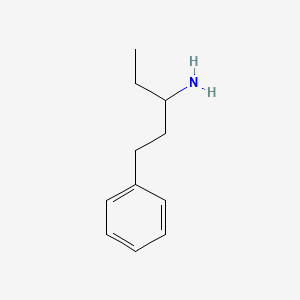
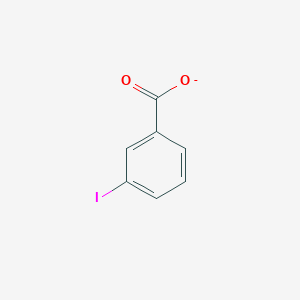
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
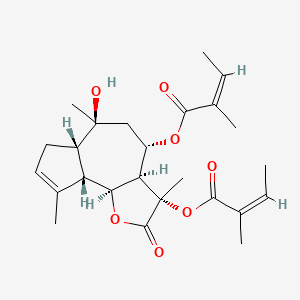
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)

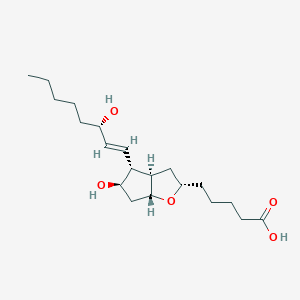
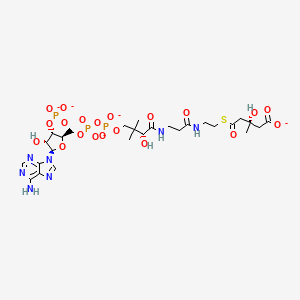
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
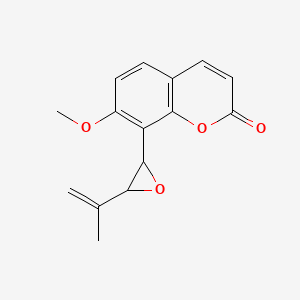
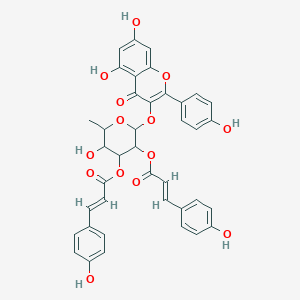
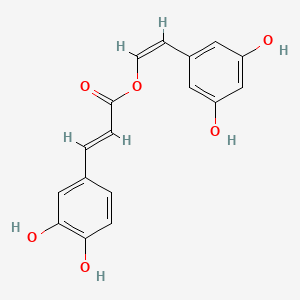
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)